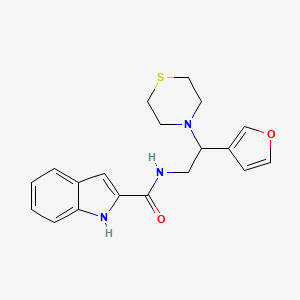

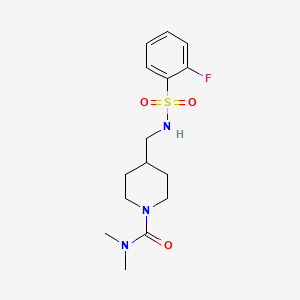

![molecular formula C15H10ClF4NO2 B2422068 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 324772-07-8](/img/structure/B2422068.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results .Applications De Recherche Scientifique

Agrochemicals

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): serves as a key intermediate in the synthesis of agrochemicals. Specifically, it plays a crucial role in the production of fluazifop-butyl, an herbicide used to protect crops from pests. Notably, more than 20 new agrochemicals containing the trifluoromethylpyridine motif have been granted ISO common names .

Pharmaceuticals

Several pharmaceutical products incorporate the trifluoromethylpyridine moiety. These compounds exhibit unique biological activities, attributed to the combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics. Currently, five pharmaceuticals containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine group have been approved for use. These compounds contribute to disease management and animal health .

Chemical Properties

The presence of the trifluoromethyl group imparts distinct chemical properties to 2,5-CTF. Researchers continue to explore these properties, anticipating novel applications in both agrochemicals and pharmaceuticals .

Chemoproteomics and Ligandability Studies

Beyond traditional drug targets, 2-Chloro-5-(trifluoromethyl)pyridine serves as a cysteine-reactive small-molecule fragment. It facilitates chemoproteomic studies, allowing researchers to investigate protein-ligand interactions, including those involving “undruggable” proteins .

Synthesis and Yield

The compound’s straightforward one-step synthesis provides a practical advantage, yielding 2,5-CTF in good quantities .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withThymidylate synthase , an enzyme that plays a crucial role in DNA synthesis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed inhibit Thymidylate synthase, it could potentially lead to disruption of DNA synthesis , affecting cell proliferation and growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF4NO2/c16-10-6-5-9(15(18,19)20)7-12(10)21-14(22)8-23-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXIASDMUMABHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2422002.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2422005.png)